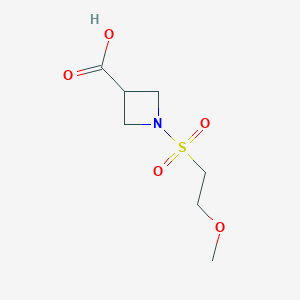
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone, also known as FLB-457, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes.
Mechanism of Action
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is a selective antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. By blocking the dopamine D2 receptor, (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone can modulate the activity of the dopaminergic system, which is involved in the regulation of several physiological processes.
Biochemical and physiological effects:
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of the dopaminergic system, which is involved in the regulation of several physiological processes, including movement, cognition, and emotion. (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is also highly potent and has a long half-life, which makes it suitable for use in in vivo experiments. However, the synthesis of (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is a complex process that requires a high level of expertise in organic chemistry. Additionally, (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone. One area of research could be to investigate the potential therapeutic applications of (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone. (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone has been shown to have anxiolytic and antidepressant-like effects in animal models, and it could be a potential treatment for anxiety and depression in humans. Another area of research could be to investigate the role of the dopamine D2 receptor in addiction and substance abuse. (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone could be a valuable tool for investigating the role of this receptor in these processes. Finally, more research is needed to fully understand the mechanism of action of (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone and its potential applications in scientific research.
Synthesis Methods
The synthesis of (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is a complex process that involves several steps. The starting material for the synthesis is 6-fluoropyridin-3-amine, which is reacted with 1,2,4,5-tetrahydro-3-benzazepin-3-one in the presence of a catalyst to form the final product, (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone. The synthesis of (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is a challenging process, and it requires a high level of expertise in organic chemistry.
Scientific Research Applications
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone has been extensively studied for its potential use in scientific research. It has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes. (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of several physiological processes, including movement, cognition, and emotion. (6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone has been used in several studies to investigate the role of the dopamine D2 receptor in these processes.
properties
IUPAC Name |
(6-fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-15-6-5-14(11-18-15)16(20)19-9-7-12-3-1-2-4-13(12)8-10-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDDEMSQEFDMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoropyridin-3-yl)-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)

![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)

